Disperse Red 54

Vue d'ensemble

Description

. This compound is notable for its vibrant color and its application in various industrial processes.

Méthodes De Préparation

The synthesis of Disperse Red 54 involves several key steps:

Starting Materials: The synthesis begins with 2,6-dichloro-4-nitroaniline, acrylonitrile, ethylene oxide, and acetic anhydride.

Cyanethylation: The aniline derivative undergoes cyanethylation with acrylonitrile.

Hydroxyethylation: The product is then hydroxyethylated with ethylene oxide.

Acetylation: The resulting compound is acetylated using acetic anhydride to form the coupling component.

Diazotization and Coupling: The 2,6-dichloro-4-nitroaniline is diazotized and then coupled with the acetylated product to yield the final dye.

Analyse Des Réactions Chimiques

Disperse Red 54 undergoes various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly involving the nitro and chloro groups.

Common Reagents and Conditions: Typical reagents include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation

Applications De Recherche Scientifique

Disperse Red 54 Applications

This compound is an organic compound belonging to the disperse dyes class, primarily used for dyeing synthetic fibers such as polyester. It is known for its vibrant red hue, attributed to the presence of an azo group in its chemical structure. this compound has low water solubility, allowing it to exist in a dispersed state during dyeing processes, enhancing its effectiveness in coloring synthetic materials.

Applications in Textile Industry

This compound is extensively used in the textile industry for dyeing fabrics because of its vibrant color and stability. The dye's ability to maintain color integrity under various washing conditions makes it particularly valuable in textile applications. The disperse red dye composition has better color fastness performance when applied to low-temperature dyeing of hydrophobic fiber materials such as polyester fibers .

Scientific Research Applications

This compound has uses as a model compound in studying azo dye chemistry and reactions. It is also used in research to study its effects on biological systems, particularly its potential toxicity and environmental impact.

The biological activity of this compound has garnered attention because of its potential environmental impact and implications for human health.

Biodegradation: Research has shown that microorganisms can effectively degrade this compound. For example, Brevibacillus laterosporus can decolorize this compound effectively, achieving a decolorization rate of up to 96% within 48 hours under optimal conditions (pH 7, temperature 40°C) . The degradation process is accompanied by the induction of oxidative enzymes, such as veratryl alcohol oxidase and tyrosinase, which play vital roles in breaking down azo dyes . Phytotoxicity tests have indicated that metabolites produced after biodegradation are significantly less toxic than the parent compound and do not adversely affect plant growth, suggesting the potential for safe environmental disposal .

Phytotoxicity Assessments: Studies involving Brassica nigra and Cyamopsis tetragonolobus have demonstrated that untreated this compound significantly inhibited seed germination and plant growth. However, post-biodegradation, the metabolites exhibited no phytotoxic effects, indicating a successful detoxification process, and germination rates improved markedly when exposed to the decolorized products, confirming their eco-friendly nature.

Data Table of Biodegradation Rates

| Microorganism | Decolorization Rate | Time (hours) | Conditions |

|---|---|---|---|

| Brevibacillus laterosporus | 96% | 48 | pH 7, 40°C |

| Aspergillus niger | 93% | 24 | pH 7, static conditions |

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: The azo group can be oxidized, leading to the breakdown of the dye molecule. Common oxidizing agents include potassium permanganate.

- Reduction: The azo group can also be reduced to form amines.

- Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Environmental Impact

Investigations into the environmental impact of disperse dyes have highlighted concerns regarding their persistence and potential toxicity in aquatic environments, leading to ongoing research into safer alternatives and degradation methods. Textile effluents containing this compound can pose environmental risks if not properly treated. Studies have examined textile effluents and found that untreated wastewater containing this compound poses a risk.

Mécanisme D'action

The mechanism of action of Disperse Red 54 primarily involves its interaction with fabrics and other materials. The azo bond in the compound is responsible for its color properties, and its stability allows it to bind effectively to textile fibers. The molecular targets and pathways involved in its action are related to its chemical structure and the interactions between the azo group and the substrate .

Comparaison Avec Des Composés Similaires

Disperse Red 54 can be compared with other azo dyes such as:

Disperse Orange 25: Similar in structure but with different substituents, leading to variations in color and application.

This compound: Another azo dye with a different color profile and slightly different chemical properties.

Disperse Yellow 3: A yellow azo dye used in similar applications but with different chemical reactivity.

These comparisons highlight the unique properties of this compound in terms of its color, stability, and industrial applications.

Activité Biologique

Disperse Red 54 (DR54) is a synthetic azo dye commonly used in textile applications. Its biological activity has garnered attention due to its potential environmental impact and implications for human health. This article reviews the biological activity of DR54, focusing on its biodegradation, toxicity, and potential sensitization effects.

Chemical Structure and Properties

This compound is classified as an azo dye, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). Its chemical formula is CHNO, and it exhibits vibrant red coloration, making it suitable for dyeing polyester and other synthetic fabrics.

Biodegradation Studies

Biodegradation of DR54 is crucial for assessing its environmental impact. Research has shown that various microorganisms can effectively degrade this dye.

Key Findings:

- Microbial Degradation : A study reported that Brevibacillus laterosporus could decolorize DR54 effectively, achieving a decolorization rate of up to 96% within 48 hours under optimal conditions (pH 7, temperature 40°C) . The degradation process was accompanied by the induction of several oxidative enzymes, such as veratryl alcohol oxidase and tyrosinase, which play vital roles in the breakdown of azo dyes.

- Phytotoxicity Assessment : The metabolites produced after biodegradation were found to be significantly less toxic than the parent compound. Phytotoxicity tests indicated that these metabolites did not adversely affect plant growth, suggesting a potential for safe environmental disposal .

| Microorganism | Decolorization Rate | Time (hours) | Conditions |

|---|---|---|---|

| Brevibacillus laterosporus | 96% | 48 | pH 7, 40°C |

| Aspergillus niger | 93% | 24 | pH 7, static conditions |

Toxicological Effects

The potential health risks associated with exposure to disperse dyes like DR54 have been a subject of investigation.

Sensitization Activity:

Recent studies suggest that DR54 may act as an immune sensitizer. Research involving in vitro assays demonstrated that clothing dyed with disperse dyes could provoke skin sensitization reactions . The mechanisms involve chemical interactions with skin proteins, leading to allergic responses.

Allergic Reactions:

A survey of textiles revealed that disperse dyes, including DR54, are frequently detected in garments. The presence of these dyes raises concerns regarding their potential to cause allergic dermatitis among sensitive individuals .

Case Studies

- Environmental Impact Study : A comprehensive examination of textile effluents showed that untreated wastewater containing DR54 posed significant ecological risks. The study highlighted the importance of implementing effective wastewater treatment processes to mitigate the release of such hazardous dyes into the environment .

- Human Health Risk Assessment : An analysis conducted on garment samples indicated that high concentrations of disperse dyes were linked to increased instances of skin allergies among consumers. This underscores the need for regulatory measures to limit exposure to these compounds in consumer products .

Propriétés

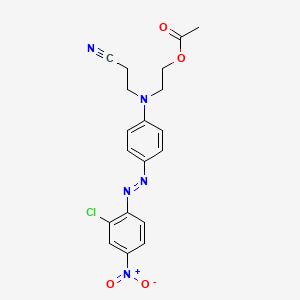

IUPAC Name |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O4/c1-14(26)29-12-11-24(10-2-9-21)16-5-3-15(4-6-16)22-23-19-8-7-17(25(27)28)13-18(19)20/h3-8,13H,2,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTSGWJEOIPFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064084 | |

| Record name | -(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)anilino)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6021-61-0 | |

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6021-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | -(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)anilino)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-[(2-chloro-4-nitrophenyl)azo]-N-(2-cyanoethyl)anilino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.